molecular formula C13H19NO4Si B8545167 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one

6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one

Cat. No.: B8545167
M. Wt: 281.38 g/mol
InChI Key: LNOHRXUUMONMEL-UHFFFAOYSA-N
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Description

6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d]oxazole core, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the trimethylsilyl group and the hydroxy group adds to its chemical versatility, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or ester

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxazole ring can lead to various reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxybenzo[d]oxazol-2(3H)-one: Lacks the trimethylsilyl group, making it less hydrophobic.

    3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]oxazol-2(3H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capability.

Uniqueness

The presence of both the hydroxy group and the trimethylsilyl group in 6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one makes it unique

Properties

Molecular Formula

C13H19NO4Si

Molecular Weight

281.38 g/mol

IUPAC Name

6-hydroxy-3-(2-trimethylsilylethoxymethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H19NO4Si/c1-19(2,3)7-6-17-9-14-11-5-4-10(15)8-12(11)18-13(14)16/h4-5,8,15H,6-7,9H2,1-3H3

InChI Key

LNOHRXUUMONMEL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)O)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxybenzo[d]oxazol-2(3H)-one (3 g, 19.85 mmol) in dry DMF (30 mL), K2CO3 (5.54 g, 40.1 mmol) and SEM-Cl (4.79 mL, 27.0 mmol) were added. The reaction mixture was stirred at room temperature for 18 h. Solvent was removed under vacuum. The residue was dissolved in ethyl acetate, washed with water and brine, and dried over sodium sulfate. The organic layer was concentrated under vacuum and the crude product was purified by flash chromatography on silica gel using 10 to 50% ethyl acetate in hexane to give 6-hydroxy-3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]oxazol-2(3H)-one as an white solid (1.2 g, 21%). 1HNMR 400 MHz, DMSO-d6: δ ppm −0.055 (s, 9H), 0.86 (t, J=8.00 Hz, 2H), 3.58 (t, J=8.00 Hz, 2H), 5.19 (s, 2H), 6.64 (dd, J=2.40, 8.40 Hz, 1H), 6.78 (d, J=2.00 Hz, 1H), 7.10 (d, J=8.40 Hz, 1H), 9.52 (s, 1H). LCMS: R.T. 1.845 min; 280.1 [M−H].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
4.79 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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